3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine
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Overview
Description
3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . The reaction proceeds at room temperature and yields the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea: Known for its antibacterial properties.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Studied for its nonlinear optical properties.
1,3,5-Trisubstituted-1H-pyrazoles:
Uniqueness
3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine stands out due to its unique triazine ring structure, which imparts specific chemical and physical properties
Properties
CAS No. |
62230-37-9 |
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Molecular Formula |
C15H10ClN3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C15H10ClN3/c16-13-8-6-12(7-9-13)15-18-14(10-17-19-15)11-4-2-1-3-5-11/h1-10H |
InChI Key |
UWCINBOINDAQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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